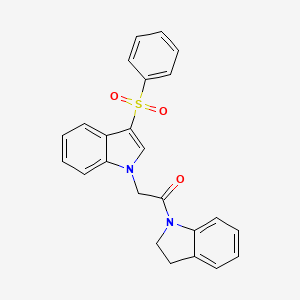

1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

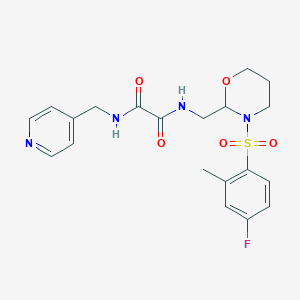

“1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone” is a novel selective TRIM24/BRPF1 bromodomain inhibitor . It has been reported by the team of Guangzhou Institute of Biomedicine and Health, Chinese Academy of Sciences . This compound is considered a potential therapeutic target for cancer and other diseases .

Molecular Structure Analysis

The molecular formula of “this compound” is C10H11NO . The structure is designed to inhibit TRIM24/BRPF1 bromodomains .Wissenschaftliche Forschungsanwendungen

Electrophilic Trifluoromethylthiolation Reactions

Research highlights the utility of related compounds in electrophilic trifluoromethylthiolation reactions. A study by Huang et al. (2016) discusses the use of 2‐Diazo‐1‐phenyl‐2‐((trifluoromethyl)sulfonyl)ethan‐1‐one as an effective electrophilic trifluoromethylthiolation reagent under copper catalysis, transforming enamines, indoles, β‐keto esters, pyrroles, and anilines into corresponding trifluoromethylthio compounds (Huang et al., 2016).

Anti-Inflammatory Activity

Nassar et al. (2011) synthesized a series of chalcone-based diarylpyrazoles containing a phenylsulphone moiety with significant anti-inflammatory activity. One compound exhibited high activity compared with indomethacin, a reference drug, with a lower gastrointestinal profile. This indicates the potential therapeutic applications of these compounds in anti-inflammatory treatments (Nassar et al., 2011).

Electrochemical Synthesis

Nematollahi et al. (2014) explored the electrochemical syntheses of 2-indolyl-5-arylsulfonyl-p-benzoquinone derivatives, demonstrating a novel approach to synthesizing these compounds. The study presents a mechanism involving successive oxidation steps and indicates the versatility of electrochemical methods in creating sulfonyl-indole derivatives (Nematollahi et al., 2014).

Anticonvulsant Evaluation

Ahuja and Siddiqui (2014) synthesized a series of indole derivatives for anticonvulsant evaluation, highlighting the potential of these compounds in developing new treatments for epilepsy. One derivative showed significant activity in the maximal electroshock test, suggesting the relevance of the phenylsulfonyl moiety in modulating biological activity (Ahuja & Siddiqui, 2014).

Antibacterial and Antifungal Activities

Research into novel 1H-indole derivatives with antibacterial and antifungal activities shows the broad spectrum of biological applications of these compounds. Studies demonstrate significant antimicrobial activity against a range of pathogens, underscoring the potential of indole derivatives in addressing infectious diseases (Letters in Applied NanoBioScience, 2020).

Wirkmechanismus

Target of Action

The primary target of the compound 1-(indolin-1-yl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)ethanone is the Tripartite Motif-Containing Protein 24 (TRIM24) . TRIM24, also known as Transcriptional Intermediary Factor 1α (TIF1α), is involved in the transcriptional regulation of various nuclear receptors . The expression level of TRIM24 protein is closely related to the development of prostate cancer, making it a potential target for prostate cancer treatment .

Mode of Action

The compound this compound acts as a novel selective inhibitor of the TRIM24 bromodomain . It exhibits strong inhibitory activity against the TRIM24 bromodomain (IC50 = 0.98 μM) and good selectivity . The compound effectively inhibits the proliferation of various androgen receptor (AR) positive prostate cancer cells and suppresses the expression of AR and AR-regulated downstream genes .

Biochemical Pathways

The compound this compound affects the androgen receptor (AR) signaling pathway . By inhibiting the TRIM24 bromodomain, the compound suppresses the transcriptional regulation of AR and its downstream genes, thereby inhibiting the proliferation of AR-positive prostate cancer cells .

Pharmacokinetics

The compound has shown effective tumor growth inhibition (tgi = 53%) in a 22rv1 xenograft model of prostate cancer , suggesting that it has favorable bioavailability and distribution characteristics.

Result of Action

The molecular and cellular effects of the action of this compound include the inhibition of the proliferation of AR-positive prostate cancer cells and the suppression of the expression of AR and AR-regulated downstream genes . In a 22Rv1 xenograft model of prostate cancer, the compound effectively inhibited tumor growth .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[3-(benzenesulfonyl)indol-1-yl]-1-(2,3-dihydroindol-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2O3S/c27-24(26-15-14-18-8-4-6-12-21(18)26)17-25-16-23(20-11-5-7-13-22(20)25)30(28,29)19-9-2-1-3-10-19/h1-13,16H,14-15,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOYHDXYDGXGVCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3,4-dimethylphenyl)-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-Chloro-N-[(2S,3R)-2-(1-methylpyrazol-4-yl)-6-oxopiperidin-3-yl]acetamide](/img/structure/B2720587.png)

![4-butoxy-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2720594.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2720599.png)

![2-bromo-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2720604.png)

![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3,4-difluorophenyl)benzofuran-2-carboxamide](/img/structure/B2720607.png)